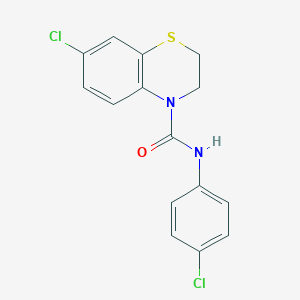
7-chloro-N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide
説明
7-Chloro-N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide (7-CN-4CP-2,3-DHB-4H-1,4-BT-4C) is an organic compound that belongs to the class of benzothiazines. It is a white crystalline solid with a molecular weight of 288.82 g/mol and a melting point of 176-178 °C. This compound has a wide range of applications in the pharmaceutical and biotechnological industries, due to its potential as a therapeutic agent.
科学的研究の応用
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Researchers have synthesized hybrid analogues containing both the 7-chloro-4-aminoquinoline and 2-pyrazoline N-heterocyclic fragments. These hybrid compounds were evaluated against human cancer cell lines, and some exhibited significant cytostatic activity with low GI50 values . Further studies could explore its mechanism of action and potential clinical applications.
Medicinal Chemistry
The 2-pyrazoline moiety within the compound is of interest in medicinal chemistry. Its pharmacological effects span antimicrobial, antimycobacterial, anti-inflammatory, analgesic, and antidepressant activities. Researchers have explored its Nitric Oxide Synthase (NOS) inhibition and Cannabinoid CB1 receptor antagonism . Investigating its interactions with biological targets could lead to novel therapeutic strategies.
Synthesis Strategies
The compound’s synthesis involves a cyclocondensation reaction, combining the 7-chloro-4-aminoquinoline nucleus with the 2-pyrazoline moiety. Understanding the synthetic pathways and exploring alternative methods could enhance its accessibility for further research and development .
Quinazoline Derivatives
Considering its quinazoline core, the compound belongs to a class of heterocyclic compounds with diverse biological activities. Researchers may explore other derivatives within this family and investigate their potential applications in drug discovery and therapy.
作用機序
Target of Action
It is known that similar compounds have shown significant inhibition of β-hematin formation , suggesting that they may target the heme detoxification pathway in malaria parasites.
Mode of Action
Based on the observed inhibition of β-hematin formation , it can be inferred that the compound likely interacts with heme or hemozoin within the parasite, preventing the detoxification of heme and leading to toxic heme buildup.
Biochemical Pathways
The compound appears to affect the heme detoxification pathway in malaria parasites . This pathway is crucial for the survival of the parasite, as it allows the parasite to detoxify heme, a byproduct of hemoglobin digestion. By inhibiting β-hematin formation, the compound disrupts this pathway, leading to toxic heme buildup that can kill the parasite.
Result of Action
The compound has been shown to exhibit antimalarial activity comparable to that of chloroquine . Moreover, it induces cell death in human cancer cell lines without affecting the primary culture of human lymphocytes . This suggests that the compound’s action results in the death of malaria parasites and cancer cells.
特性
IUPAC Name |
7-chloro-N-(4-chlorophenyl)-2,3-dihydro-1,4-benzothiazine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2OS/c16-10-1-4-12(5-2-10)18-15(20)19-7-8-21-14-9-11(17)3-6-13(14)19/h1-6,9H,7-8H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVGXPFNNMDNSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(N1C(=O)NC3=CC=C(C=C3)Cl)C=CC(=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601145089 | |
| Record name | 7-Chloro-N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601145089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide | |
CAS RN |
182128-53-6 | |
| Record name | 7-Chloro-N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182128-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601145089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



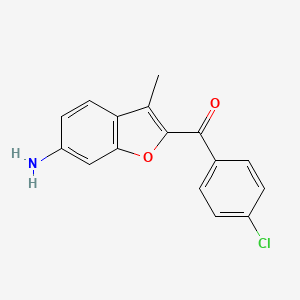
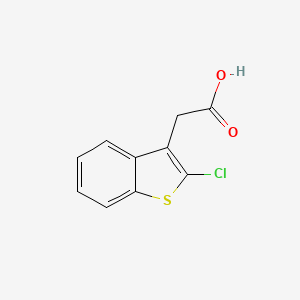
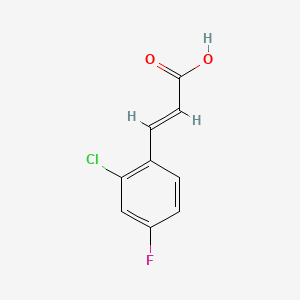

![(3Ar,8bS)-2-[2-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B3034435.png)
![2-[2-(17-Amino-4,16-dihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034441.png)
![2-[2-(17-Amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034442.png)
![2-[2-(17-Acetamido-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034443.png)

![2-[2-(17-Acetamido-4,16-dihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034445.png)
![2-[2-(17-Acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034446.png)
![Benzo[D]oxazol-4-YL trifluoromethanesulfonate](/img/structure/B3034449.png)
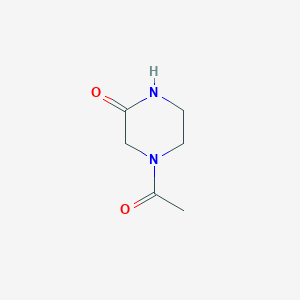
![(6-Bromobenzo[b]thiophen-2-yl)methanamine](/img/structure/B3034453.png)